molecular formula C13H14ClN3O3 B6362036 1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole CAS No. 1240567-93-4

1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole

Cat. No.: B6362036
CAS No.: 1240567-93-4
M. Wt: 295.72 g/mol
InChI Key: VDSRGXSMBPOILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a nitro group and a chlorophenoxybutyl side chain attached to the pyrazole ring

Preparation Methods

The synthesis of 1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxybutyl Intermediate: This step involves the reaction of 2-chlorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(2-chlorophenoxy)butane.

    Nitration of Pyrazole: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The chlorophenoxybutyl intermediate is then coupled with the nitrated pyrazole under basic conditions to yield the final product, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and pyrazole derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and phenolic compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxybutyl side chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-[4-(4-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which may result in different biological activities.

    1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-nitro-1H-pyrazole: The presence of a bromine atom can significantly alter the compound’s reactivity and biological properties.

    1-[4-(2-Chlorophenoxy)butyl]-4-amino-1H-pyrazole: The reduction of the nitro group to an amino group can lead to different pharmacological effects and applications.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c14-12-5-1-2-6-13(12)20-8-4-3-7-16-10-11(9-15-16)17(18)19/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSRGXSMBPOILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCN2C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.